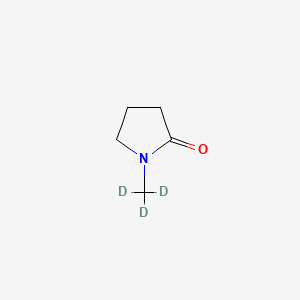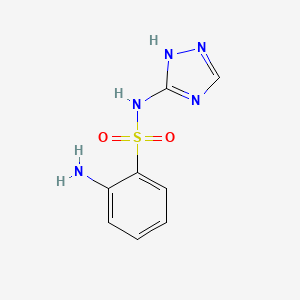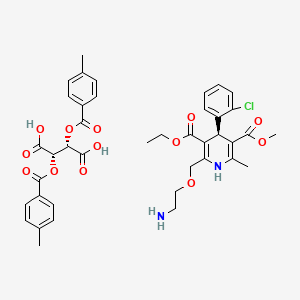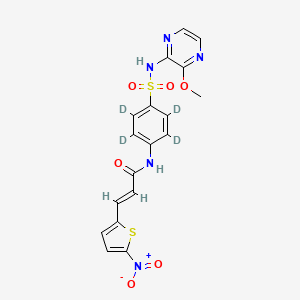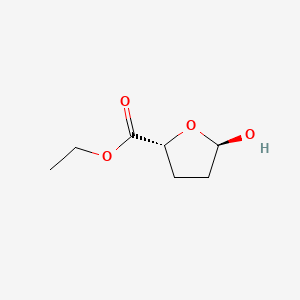
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine . It is a labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .
Molecular Structure Analysis
The molecular formula of this compound is C18H34D4N2O . Its molecular weight is 302.53 .Scientific Research Applications
Occurrence and Formation in Foods
N-Nitroso compounds, including nitrosamines like N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, are found in various food items, especially those contaminated with fungi or undergoing specific processing conditions. Studies highlight the presence of nitrosamines in cornbread inoculated with Fusarium moniliforme, indicating fungi's role in nitrosamine synthesis through nitrate reduction to nitrites and secondary amine augmentation in moldy foods. Certain Fusarium mycotoxins alongside nitrosamines were implicated in carcinogenic outcomes, suggesting a dual risk factor from both mycotoxins and nitrosamines in food products (Li, Ji, & Cheng, 1986).
Mechanisms of Formation and Destruction in Water
The formation and destruction of N-nitrosodimethylamine (NDMA), a closely related compound, in water systems have been extensively reviewed. Key insights include the identification of NDMA precursors (such as amines and dimethylsulfamide) and their reactions with various disinfectants. The mechanisms proposed for these reactions involve one-electron transfers, highlighting the complexity of NDMA formation and suggesting potential pathways for other nitrosamines. Additionally, methods such as biodegradation, reduction, and oxidation (including photolytic and photocatalytic processes) have been explored for NDMA destruction, which may also be applicable to the degradation of this compound and similar compounds (Sharma, 2012).
Biological Interactions and Toxicity
The carcinogenic potential of N-nitroso compounds, including the potential health risks associated with dietary intake of these compounds, has been a subject of research. Studies have focused on understanding the biotransformation of nitrosamines and their interactions with biological materials, revealing insights into the mechanisms of carcinogenesis and mutagenesis. This body of research underscores the importance of monitoring and controlling exposure to nitrosamines due to their potent carcinogenic properties (Odashima, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine It is known that nitrosamines, the family to which this compound belongs, are carcinogens and mutagens .
Mode of Action
As a member of the nitrosamine family, it is likely to interact with cellular components causing mutations and potentially leading to carcinogenic effects .
Biochemical Pathways
Nitrosamines are known to cause dna damage, which can disrupt various cellular processes and pathways .
Pharmacokinetics
It is known that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
As a member of the nitrosamine family, it is known to be a carcinogen and mutagen, causing dna damage that can lead to mutations and potentially cancer .
Action Environment
It is known that this compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Biochemical Analysis
Biochemical Properties
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, potentially causing cellular damage .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the p53 pathway, which can result in cell cycle arrest or apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also inhibit the activity of certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can result in oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and adaptive responses. At high doses, this compound can cause significant toxic effects, including liver damage, oxidative stress, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in the formation of DNA adducts and oxidative stress. The compound can also affect metabolic flux and alter the levels of various metabolites involved in detoxification and oxidative stress response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver, where it undergoes metabolism and exerts its effects. The localization and accumulation of this compound can influence its activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. The subcellular localization of this compound can also influence its interactions with enzymes and other biomolecules .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can be achieved through the nitrosation of the corresponding secondary amine precursor.", "Starting Materials": [ "7-methyloctan-2-amine-d4", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)" ], "Reaction": [ "To a solution of 7-methyloctan-2-amine-d4 in anhydrous ether, add the nitrosating agent dropwise while maintaining the temperature below 5°C.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.", "Quench the reaction by slowly adding a solution of sodium sulfite until the yellow color disappears.", "Extract the organic layer with diethyl ether and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] } | |
CAS No. |
1794754-41-8 |
Molecular Formula |
C18H38N2O |
Molecular Weight |
302.539 |
IUPAC Name |
N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |
InChI |
InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |
InChI Key |
XAYFTZOFOLGWAE-ONNKGWAKSA-N |
SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)N=O |
Synonyms |
N-Isononyl-N-nitrosoisononanamine-d4; N-Nitrosodiisononylamine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

